5-Methoxy-sterigmatocystin
Overview
Description
5-Methoxy-sterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus . It is structurally related to sterigmatocystin, another mycotoxin, and shares similar cytotoxic and genotoxic properties . This compound has been studied for its potential health effects, particularly its ability to induce DNA damage and activate specific checkpoint proteins in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-sterigmatocystin typically involves the modification of sterigmatocystin through methoxylation. This process can be achieved using various chemical reagents and conditions. For instance, the methoxylation of sterigmatocystin can be carried out using methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
it can be produced in laboratory settings using fungal cultures of Aspergillus species that naturally produce this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-sterigmatocystin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5-Methoxy-sterigmatocystin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of mycotoxins.
Biology: It is used to investigate the cytotoxic and genotoxic effects of mycotoxins on different cell lines.
Medicine: It is studied for its potential role in inducing DNA damage and its implications for cancer research.
Industry: It is used in research related to food safety and the detection of mycotoxins in agricultural products
Mechanism of Action
The mechanism of action of 5-Methoxy-sterigmatocystin involves its ability to induce DNA damage and activate specific checkpoint proteins in cells. This compound can cause both single and double DNA strand breaks, leading to the activation of checkpoint proteins such as Chk2. These proteins play a crucial role in the cellular response to DNA damage and help maintain genomic stability .
Comparison with Similar Compounds
Similar Compounds
Sterigmatocystin: A structurally related mycotoxin with similar cytotoxic and genotoxic properties.
Aflatoxins: Another group of mycotoxins produced by Aspergillus species, known for their potent carcinogenic properties.
Uniqueness
5-Methoxy-sterigmatocystin is unique due to its specific methoxylation, which distinguishes it from other related mycotoxins. This structural modification can influence its chemical properties and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(3S,7R)-11,15-dihydroxy-18-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1(12),2(9),4,10,14,16,18-heptaen-13-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O7/c1-22-10-3-2-8(19)13-15(21)14-9(20)6-11-12(17(14)25-16(10)13)7-4-5-23-18(7)24-11/h2-7,18-20H,1H3/t7-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAOPNBHIVCKAZ-ULCDLSAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C4=C(C=C3O)OC5C4C=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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